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molecular formula C8H14O5S B8576370 Ethyl 3-ethoxy-2-(methanesulfonyl)prop-2-enoate CAS No. 17551-50-7

Ethyl 3-ethoxy-2-(methanesulfonyl)prop-2-enoate

Cat. No. B8576370
M. Wt: 222.26 g/mol
InChI Key: SFDQAEYQAKAFJV-UHFFFAOYSA-N
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Patent
US07250515B2

Procedure details

A mixture of methanesulfonyl-acetic acid ethyl ester (example 61b) (90 g, 0.547 mol), triethyl orthoformate (242.9 g, 0.641 mol), and acetic anhydride (227 mL) was heated at 130-140° C. for three hours. After cooling the reaction to room temperature, solvent was removed under reduced pressure to give 3-ethoxy-2-methanesulfonyl-acrylic acid ethyl ester (purity 50%). The crude compound was used in the following reaction without further purification. LC-MS m/e 223 (MH+).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
242.9 g
Type
reactant
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][S:6]([CH3:9])(=[O:8])=[O:7])[CH3:2].[CH:11](OCC)(OCC)[O:12][CH2:13][CH3:14].C(OC(=O)C)(=O)C>>[CH2:1]([O:3][C:4](=[O:10])[C:5]([S:6]([CH3:9])(=[O:8])=[O:7])=[CH:11][O:12][CH2:13][CH3:14])[CH3:2]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C)OC(CS(=O)(=O)C)=O
Name
Quantity
242.9 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
227 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=COCC)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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